(2Z)-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Description
(2Z)-6-Methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic chromene derivative featuring a methoxy group at the 6-position of the chromene ring and a 3-(trifluoromethyl)phenylimino substituent at the 2-position. Its synthesis likely follows established methods for 2-imino-2H-chromene-3-carboxamides, involving condensation of cyanoacetamide with substituted salicylaldehydes using piperidine as a catalyst .
Properties
IUPAC Name |
6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3/c1-25-13-5-6-15-10(7-13)8-14(16(22)24)17(26-15)23-12-4-2-3-11(9-12)18(19,20)21/h2-9H,1H3,(H2,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQSMUKHPTWZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC(=C3)C(F)(F)F)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide is a synthetic organic molecule notable for its diverse biological activities. It belongs to the chromene class of compounds, characterized by a fused benzene and pyran ring structure. The presence of a trifluoromethyl group enhances its chemical properties, making it an interesting subject for medicinal chemistry and pharmacological studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 362.308 g/mol
- IUPAC Name : this compound
- SMILES : COc(cc1)cc(C=C2C(N)=O)c1O/C2=N\c1cccc(C(F)(F)F)c1
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor of key enzymes and its cytotoxic effects against cancer cell lines.
Enzyme Inhibition Studies
Research has demonstrated that this compound exhibits inhibitory effects on several enzymes relevant to neurodegenerative diseases and inflammation:
-
Cholinesterases (AChE and BChE) :
- The compound shows moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease.
- IC values have been reported as follows:
- AChE: 19.2 μM
- BChE: 13.2 μM
-
Cyclooxygenase (COX-2) :
- The compound also demonstrates moderate inhibitory activity against COX-2, an enzyme involved in inflammatory processes.
-
Lipoxygenases (LOX-5 and LOX-15) :
- It has been evaluated for its potential to inhibit lipoxygenases, which are involved in the metabolism of arachidonic acid leading to inflammatory responses.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been tested against various cancer cell lines:
- MCF-7 Breast Cancer Cell Line :
- The compound exhibited significant cytotoxicity, suggesting potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC Value (μM) | Notes |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 19.2 | Moderate inhibition |
| BChE Inhibition | Butyrylcholinesterase | 13.2 | Moderate inhibition |
| COX-2 Inhibition | Cyclooxygenase | Not specified | Moderate activity |
| LOX Inhibition | Lipoxygenases | Not specified | Evaluated for LOX-5 and LOX-15 |
| Cytotoxicity | MCF-7 Cell Line | Significant | Potential anticancer activity |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Binding : The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes effectively. Once inside, it can bind to target enzymes, inhibiting their activity through hydrogen bonding and hydrophobic interactions.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.
Case Studies
Several studies have explored the biological activity of similar chromene derivatives, providing insights into their potential applications:
- Study on Chromene Derivatives :
- A study evaluated various derivatives for their inhibitory effects on cholinesterases and found that modifications in the phenyl substituent significantly altered enzyme activity.
- Cytotoxicity Assessment :
- Research focusing on chromene-based compounds indicated that specific substitutions could enhance anticancer properties, highlighting the importance of structural optimization in drug design.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of chromene compounds exhibit anticancer properties. The presence of the trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, making them more effective as anticancer agents. A study highlighted the synthesis of various chromene derivatives, including (2Z)-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, which demonstrated significant cytotoxicity against cancer cell lines .
| Compound | Activity | Reference |
|---|---|---|
| This compound | Cytotoxic against cancer cell lines | |
| Related Chromene Derivative | Anticancer properties |
Antioxidant Properties
Chromene derivatives are also explored for their antioxidant activities. The compound's structure allows it to scavenge free radicals effectively, providing potential therapeutic benefits in oxidative stress-related conditions. Studies have shown that similar compounds exhibit strong antioxidant activity in vitro .
Organic Synthesis
The unique functional groups present in this compound make it a valuable intermediate in organic synthesis. It can be used to synthesize other complex molecules through various reaction pathways, including:
- Condensation Reactions : Useful for forming new carbon-nitrogen bonds.
- Functional Group Modifications : The methoxy and carboxamide groups can be modified to create derivatives with tailored properties.
Materials Science
The compound's structural features lend themselves to applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials. The ability to tune electronic properties through structural modifications makes it an attractive candidate for research in these areas.
Case Study 1: Anticancer Screening
A systematic screening of chromene derivatives including this compound was conducted against several cancer cell lines. The results indicated that this compound exhibited a notable IC50 value, suggesting its potential as a lead compound for further development .
Case Study 2: Synthesis of New Derivatives
In a recent study focused on synthesizing new chromene derivatives, the compound was utilized as a precursor. Various modifications were made to enhance its biological activity, leading to the identification of several promising candidates for further pharmacological evaluation .
Comparison with Similar Compounds
Substituent Effects on the Chromene Ring
The 6-methoxy group in the target compound distinguishes it from analogs with other substituents:
- The methoxy group in the target compound offers electron-donating effects, which may stabilize the chromene ring and influence reactivity in nucleophilic additions .
- 6-Hydroxy and alkyl groups : Analogs like 1c (6-hydroxy, 7-n-hexyl) from exhibit higher polarity due to the hydroxy group, which could improve solubility but reduce metabolic stability. The 7-n-hexyl chain introduces steric bulk, possibly affecting binding pocket interactions .
Table 1: Chromene Ring Substituent Comparisons
Variations in the Phenylimino Group
The 3-(trifluoromethyl)phenylimino group is critical for electronic and steric properties:
- The trifluoromethyl group, in contrast, is electron-withdrawing, which may improve metabolic stability and binding affinity to hydrophobic pockets .
- Unsubstituted phenylimino (1a, ): Lacking substituents, this group offers minimal steric or electronic effects, highlighting the importance of the trifluoromethyl group in the target compound for targeted interactions .
Table 2: Phenylimino Group Comparisons
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (2Z)-6-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide?
- Methodology : Multi-step synthesis typically involves:
Chromene core formation : Condensation of substituted salicylaldehydes with active methylene compounds under basic conditions (e.g., Knoevenagel reaction).
Imine formation : Reaction of the chromene intermediate with 3-(trifluoromethyl)aniline in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours.
Carboxamide introduction : Coupling with activated carboxylic acid derivatives (e.g., EDCI/HOBt) in dichloromethane.
- Key considerations : Use anhydrous conditions for imine stability, and purify via column chromatography or HPLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR spectroscopy :
- ¹H/¹³C NMR : Confirm Z-configuration of the imine bond (δ ~8.5–9.0 ppm for imine proton) and methoxy group (δ ~3.8 ppm).
- 19F NMR : Verify trifluoromethyl group (δ ~-60 ppm).
- Mass spectrometry (HRMS) : Validate molecular ion peak ([M+H]⁺) and isotopic pattern matching.
- IR spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretches .
Q. How to assess the compound’s stability under standard laboratory conditions?
- Stability tests :
- Thermal stability : Thermogravimetric analysis (TGA) up to 200°C.
- Photostability : Expose to UV light (λ = 254 nm) for 24 hours; monitor degradation via HPLC.
- Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 37°C for 48 hours.
- Findings : Trifluoromethyl and methoxy groups enhance resistance to hydrolysis but may reduce photostability .
Advanced Research Questions
Q. How to resolve discrepancies between computational and experimental electronic properties (e.g., HOMO-LUMO gaps)?
- Computational approach :
Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to model electron density and frontier orbitals .
Solvent effects : Include implicit solvation models (e.g., PCM) to match experimental UV-Vis spectra in methanol or DMSO.
- Experimental validation : Compare calculated excitation energies with UV-Vis absorption maxima (λmax ~350–400 nm). Discrepancies >10 nm suggest inadequate functional choice or solvent model .
Q. What crystallographic strategies ensure accurate determination of the Z-configuration?
- Single-crystal X-ray diffraction :
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- Refinement : SHELXL for least-squares refinement; anisotropic displacement parameters for non-H atoms.
- Key metrics : Confirm Z-configuration via torsion angles (C6–C2–N–C(trifluoromethyl)) and hydrogen-bonding networks .
Q. How to analyze the role of the trifluoromethyl group in biological target interactions?
- Structure-Activity Relationship (SAR) :
Analog synthesis : Replace CF₃ with Cl, CH₃, or H to assess steric/electronic effects.
Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) to compare binding affinities.
- Findings : CF₃ enhances binding via hydrophobic interactions and fluorine-mediated hydrogen bonds .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to reconcile?
- Hypothesis : Solubility varies due to polymorphism or impurities.
- Methodology :
Powder XRD : Compare diffraction patterns of batches synthesized under different conditions.
HPLC purity checks : Ensure >98% purity before testing.
- Resolution : CF₃ groups dominate solubility; methanol/DMSO (polar) are optimal despite literature claims of chloroform compatibility .
Methodological Tables
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
